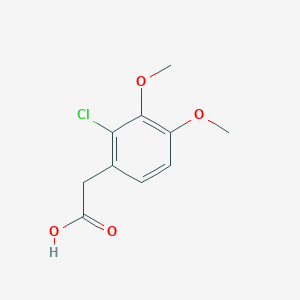
N-Isopropyl-2-methyl-6-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-2-methyl-6-nitroaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-methyl-6-nitroaniline typically involves a multi-step process. One common method is the nitration of 2-methyl-aniline, followed by the introduction of the isopropyl group. The nitration step involves treating 2-methyl-aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position. The resulting 2-methyl-6-nitroaniline is then subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group at the nitrogen atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
化学反応の分析
Types of Reactions
N-Isopropyl-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-Isopropyl-2-methyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-Isopropyl-2-carboxy-6-nitroaniline.
科学的研究の応用
N-Isopropyl-2-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of N-Isopropyl-2-methyl-6-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
2-Methyl-6-nitroaniline: Lacks the isopropyl group, making it less lipophilic.
N-Isopropyl-2-methyl-aniline: Lacks the nitro group, affecting its reactivity and biological activity.
2-Methyl-4-nitroaniline: Nitro group at a different position, leading to different chemical and biological properties
Uniqueness
N-Isopropyl-2-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, while the nitro group provides a site for reduction and other chemical transformations.
特性
IUPAC Name |
2-methyl-6-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10-8(3)5-4-6-9(10)12(13)14/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYJMCXKCUHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)
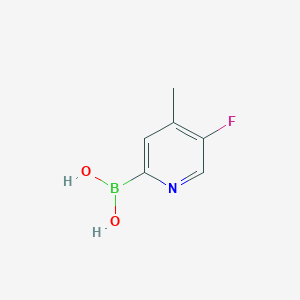
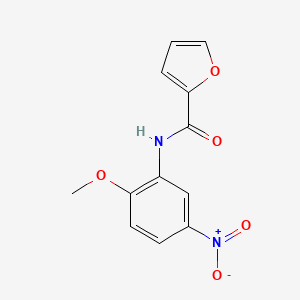
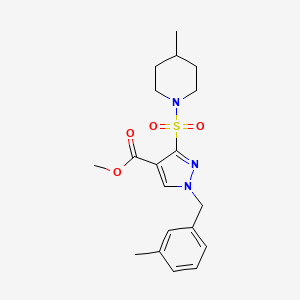
![Butyl 4-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2795406.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)

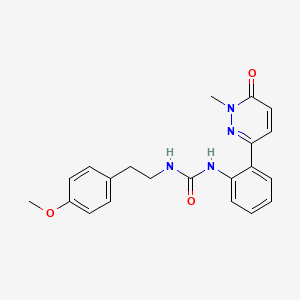
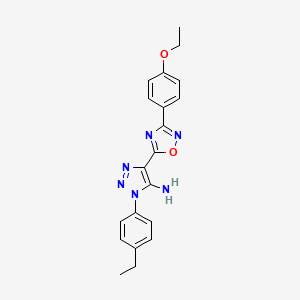
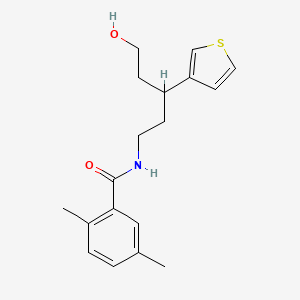
![1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2795414.png)
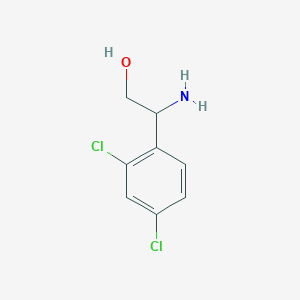
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B2795416.png)
